2-Bromovaleric acid

Beschreibung

The exact mass of the compound 2-Bromovaleric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

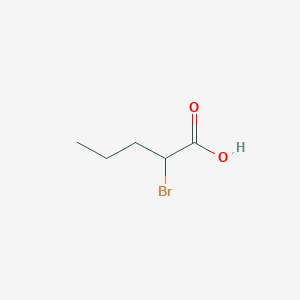

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFATTFQNRPXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883447 | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-93-0 | |

| Record name | 2-Bromopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromovaleric acid (α-Bromopentanoic acid). The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and building block in organic synthesis. This document details its physical and chemical characteristics, provides established experimental protocols for their determination, and includes spectral data interpretation.

Core Physicochemical Data

2-Bromovaleric acid is a halogenated carboxylic acid derivative. At room temperature, it typically presents as a clear, colorless to pale yellow liquid with a pungent odor.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO₂ | [1][3][4] |

| Molecular Weight | 181.03 g/mol | [3][5][6] |

| CAS Number | 584-93-0 | [1][4][7] |

| Appearance | Clear pale yellow liquid | [1][3] |

| Density | 1.381 g/mL at 25 °C | [2][3][7][8] |

| Boiling Point | 132-136 °C at 25 mmHg | [2][3][7][8] |

| Melting Point | 252 °C (sublimes) | [2][3] |

| pKa | 2.97 ± 0.20 (Predicted) | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.4709 | [2][3][7][8] |

| Flash Point | >110 °C (>230 °F) | [3][5] |

| Solubility | Insoluble in water; soluble in organic solvents like acetic acid, benzene, and ether.[1][3] | [1][3] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental to confirming the structure and purity of 2-Bromovaleric acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 2-Bromovaleric acid, the expected signals are:

-

~11.65 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

-

~4.26 ppm (t, 1H): A triplet for the proton on the α-carbon (C2), which is deshielded by the adjacent bromine and carbonyl groups. The splitting is due to coupling with the two protons on the β-carbon.

-

~2.02 ppm (m, 2H): A multiplet for the two protons on the β-carbon (C3).

-

~1.50 ppm (m, 2H): A multiplet for the two protons on the γ-carbon (C4).

-

~0.97 ppm (t, 3H): A triplet for the three protons of the terminal methyl group (C5).[9]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 2-Bromovaleric acid include:

-

3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[10]

-

~1710 cm⁻¹ (strong, sharp): A strong absorption peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.[10]

-

1320-1210 cm⁻¹: A band associated with the C-O stretching vibration.[10]

-

~650 cm⁻¹: A peak corresponding to the C-Br stretching vibration.

Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of 2-Bromovaleric acid will show a molecular ion peak [M]⁺ at m/z 180 and another at m/z 182, with a characteristic ~1:1 intensity ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4][11][12]

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for determining the key physicochemical properties of 2-Bromovaleric acid.

Synthesis via Hell-Volhard-Zelinsky Reaction

2-Bromovaleric acid is commonly prepared by the bromination of valeric acid at the alpha-position.[2]

-

Objective: To synthesize 2-Bromovaleric acid from valeric acid.

-

Materials: Valeric acid, red phosphorus (catalyst), bromine, distilled water, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Place valeric acid and a catalytic amount of red phosphorus into a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add bromine from the dropping funnel to the flask. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a gas trap.

-

After the addition of bromine is complete, heat the mixture under reflux until the reaction is complete (indicated by the disappearance of the red bromine color).

-

Cool the reaction mixture and slowly add a small amount of water to hydrolyze the intermediate acyl bromide.

-

Perform an extraction using diethyl ether. Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

-

Determination of Boiling Point (Thiele Tube Method)

-

Objective: To determine the boiling point of 2-Bromovaleric acid at a specific pressure.

-

Materials: Thiele tube, mineral oil, thermometer, small test tube (or fusion tube), capillary tube (sealed at one end), rubber band, sample of 2-Bromovaleric acid.

-

Procedure:

-

Fill the small test tube with approximately 0.5 mL of 2-Bromovaleric acid.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.[6][12]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently with a Bunsen burner.[6][12]

-

Heat until a steady stream of bubbles emerges from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12] Record the atmospheric pressure.

-

Determination of pKa (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of 2-Bromovaleric acid.

-

Materials: pH meter with a combination electrode, burette, beaker, magnetic stirrer and stir bar, standardized sodium hydroxide (NaOH) solution (~0.1 M), 2-Bromovaleric acid, distilled water.

-

Procedure:

-

Accurately weigh a sample of 2-Bromovaleric acid and dissolve it in a known volume of distilled water in a beaker.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4 and 7).

-

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5 mL), recording the pH after each addition. Continue additions well past the equivalence point.[8]

-

Plot a titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8][13]

-

Characterization by GC-MS

-

Objective: To assess the purity of a 2-Bromovaleric acid sample and confirm its molecular weight.

-

Materials: Gas chromatograph coupled to a mass spectrometer (GC-MS), appropriate capillary column (e.g., non-polar or medium-polarity), helium carrier gas, sample of 2-Bromovaleric acid, derivatizing agent (e.g., BSTFA, if necessary), solvent (e.g., ethyl acetate).

-

Procedure:

-

Prepare a dilute solution of the 2-Bromovaleric acid sample in a suitable solvent. For carboxylic acids, derivatization (e.g., to form a trimethylsilyl ester) is often performed to improve volatility and peak shape.[14][15]

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and carried by the helium gas through the capillary column. The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the stationary phase.[5][16]

-

As components elute from the column, they enter the mass spectrometer's ion source, where they are fragmented and detected.

-

Analyze the resulting chromatogram to determine the retention time and relative area of the main peak, which indicates purity.

-

Analyze the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern consistent with 2-Bromovaleric acid.[5]

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-Bromovaleric acid.

Safety and Handling

2-Bromovaleric acid is a corrosive and toxic compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[14] It is toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[14] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[1]

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. metbio.net [metbio.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. youtube.com [youtube.com]

- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. erndim.org [erndim.org]

- 16. scispace.com [scispace.com]

Molecular structure and weight of 2-Bromovaleric acid

An In-depth Technical Guide to 2-Bromovaleric Acid: Molecular Structure, Properties, and Synthetic Protocols

Introduction

2-Bromovaleric acid, also known as 2-bromopentanoic acid, is a halogenated carboxylic acid with significant applications in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid group and a reactive bromine atom at the alpha position, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications, particularly for professionals in research, science, and drug development.

Molecular Structure and Physicochemical Properties

2-Bromovaleric acid is a derivative of valeric acid where a bromine atom is substituted at the carbon atom adjacent to the carboxyl group (the α-carbon).[1] Its fundamental chemical and physical properties are summarized in the table below.

Data Presentation: Properties of 2-Bromovaleric Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [2] |

| CAS Registry Number | 584-93-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 132-136 °C at 25 mmHg | [2][4] |

| Density | 1.381 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.4709 | [2][4] |

| Solubility | Insoluble in water; soluble in acetic acid, benzene, and ether | [5] |

| pKa | 2.97 ± 0.20 (Predicted) | [6] |

| Flash Point | >110 °C (>230 °F) | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 2-Bromovaleric acid.

Synthesis Protocol: Hell-Volhard-Zelinsky Reaction

The most common method for synthesizing 2-Bromovaleric acid is the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of a carboxylic acid.[7][8][9] This reaction utilizes bromine and a catalytic amount of phosphorus trihalide, such as phosphorus trichloride or tribromide.[10]

Objective: To synthesize 2-Bromovaleric acid from valeric acid.

Materials:

-

Valeric acid (CH₃(CH₂)₃COOH)

-

Bromine (Br₂)

-

Phosphorus trichloride (PCl₃) or red phosphorus

-

Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add valeric acid. A catalytic amount of phosphorus trichloride (approx. 0.1 equivalents) is added to the flask.[11]

-

Addition of Bromine: Slowly add one molar equivalent of bromine from the dropping funnel to the stirred valeric acid. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, heat the mixture under reflux for approximately 4.5 hours to ensure the completion of the reaction.[11] The reaction mixture will evolve hydrogen bromide (HBr) gas, which should be vented through a proper scrubbing system (e.g., a trap containing sodium hydroxide solution).

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus halides.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with distilled water and then with a 5% sodium bicarbonate solution to remove any unreacted acid and HBr. Finally, wash again with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure 2-Bromovaleric acid. A yield of approximately 91% can be expected under optimized conditions.[11]

Analytical Characterization Protocols

To confirm the identity and purity of the synthesized 2-Bromovaleric acid, the following analytical techniques are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹H NMR, chemical shifts are typically reported in ppm relative to tetramethylsilane (TMS). Expected signals would correspond to the protons on the alkyl chain, with the α-proton showing a characteristic downfield shift due to the adjacent bromine and carboxyl groups.[13][14]

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the splitting patterns (multiplicity) to infer neighboring proton environments.

2. Infrared (IR) Spectroscopy:

-

Objective: To identify the characteristic functional groups present in the molecule.

-

Sample Preparation: As 2-Bromovaleric acid is a liquid, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[15][16]

-

Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum.

-

Data Analysis: Analyze the resulting spectrum for key absorption bands. Expect a very broad O-H stretch from the carboxylic acid at approximately 3300-2500 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch at around 1710 cm⁻¹.[17] The C-Br stretch will appear in the fingerprint region. The NIST database contains reference spectra for comparison.[18][19]

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often using a technique like electron ionization (EI) for volatile compounds.[20][21]

-

Data Analysis: Look for the molecular ion peak (M⁺) and the M+2 peak, which will be of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of a monobrominated compound. Analyze the fragmentation pattern to further confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 2-Bromovaleric acid and its role as a synthetic building block.

Caption: Experimental workflow for the synthesis and purification of 2-Bromovaleric acid.

Caption: Role of 2-Bromovaleric acid as a versatile synthetic intermediate.

Applications in Research and Drug Development

2-Bromovaleric acid is not typically used as an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various compounds.[1] Its "mechanism of action" in this context is its ability to participate in nucleophilic substitution reactions at the α-carbon (displacing the bromide) and esterification or amidation reactions at the carboxyl group.[1]

-

Pharmaceuticals: It is a key starting material for creating chiral building blocks and complex bioactive molecules. For instance, it has been utilized in the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones, which are heterocyclic scaffolds of interest in medicinal chemistry.[2][4]

-

Agrochemicals: The compound is an intermediate in the production of pesticides.[1]

-

Organic Synthesis: It is also employed in the manufacturing of brominated polymers and flame retardants.[1]

Safety and Handling

2-Bromovaleric acid is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as toxic if swallowed, inhaled, or in contact with skin.[2][5] It causes severe skin burns and eye damage.[2][22]

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

2-Bromovaleric acid is a fundamental reagent in organic chemistry with a well-defined molecular structure and a range of established physicochemical properties. Its synthesis via the Hell-Volhard-Zelinsky reaction is a classic and effective method. For researchers and professionals in drug development, understanding the properties and handling of this compound is essential for its effective use as a versatile building block in the creation of novel and complex molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromovaleric acid 98 584-93-0 [sigmaaldrich.com]

- 3. innospk.com [innospk.com]

- 4. 2-Bromovaleric acid | 584-93-0 [chemicalbook.com]

- 5. 2-bromovaleric acid [chembk.com]

- 6. 2-Bromovaleric acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 2-Bromovaleric acid synthesis - chemicalbook [chemicalbook.com]

- 12. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 13. 2-Bromovaleric acid(584-93-0) 1H NMR spectrum [chemicalbook.com]

- 14. pubsapp.acs.org [pubsapp.acs.org]

- 15. webassign.net [webassign.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. webassign.net [webassign.net]

- 18. 2-Bromovaleric acid [webbook.nist.gov]

- 19. 2-Bromovaleric acid [webbook.nist.gov]

- 20. 2-Bromovaleric acid [webbook.nist.gov]

- 21. benchchem.com [benchchem.com]

- 22. 5-Bromovaleric acid | C5H9BrO2 | CID 16368 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for 2-Bromovaleric acid

An In-depth Technical Guide to 2-Bromopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopentanoic acid, also known by its common name 2-bromovaleric acid, is a halogenated carboxylic acid. Its structure, featuring a bromine atom on the alpha-carbon relative to the carboxyl group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in research and development, particularly in the pharmaceutical and agrochemical industries. The presence of a chiral center at the second carbon also imparts optical activity to this compound, allowing for the existence of different stereoisomers which may have distinct biological activities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromopentanoic acid is presented in Table 1. This data is crucial for its handling, application in synthetic protocols, and for understanding its pharmacokinetic profile in potential drug candidates.

Table 1: Physicochemical Properties of 2-Bromopentanoic Acid

| Property | Value | Reference |

| IUPAC Name | 2-Bromopentanoic acid | [2] |

| Synonyms | 2-Bromovaleric acid, α-Bromovaleric acid, α-Bromopentanoic acid | [2] |

| CAS Registry Number | 584-93-0 | [2] |

| Molecular Formula | C5H9BrO2 | [2][3] |

| Molar Mass | 181.03 g/mol | [3][4] |

| Appearance | Clear pale yellow liquid | [3][5] |

| Density | 1.381 g/mL at 25 °C | [3] |

| Boiling Point | 132-136 °C at 25 mmHg | [3] |

| Melting Point | 252 °C (sublimes) | [5][6] |

| Flash Point | >110 °C (>230 °F) | [3][5] |

| Refractive Index | n20/D 1.4709 | [3] |

| pKa | 2.97 ± 0.20 (Predicted) | [3] |

| Solubility | Moderately soluble in water; soluble in organic solvents like acetic acid, benzene, and ether. | [1][3][7] |

Synthesis

The primary method for the synthesis of 2-bromopentanoic acid is the Hell-Volhard-Zelinsky reaction. This well-established method involves the bromination of pentanoic acid at the alpha-carbon.

Synthesis Workflow

The general workflow for the synthesis of 2-bromopentanoic acid via the Hell-Volhard-Zelinsky reaction is depicted below.

Caption: Synthesis workflow for 2-Bromopentanoic Acid.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

The following is a representative protocol for the synthesis of 2-bromopentanoic acid, based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

-

Pentanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet to neutralize HBr fumes.

Procedure:

-

In a round-bottom flask, place pentanoic acid and a catalytic amount of red phosphorus.

-

Carefully add bromine dropwise from the dropping funnel while stirring the mixture. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be neutralized.

-

After the addition of bromine is complete, heat the reaction mixture to reflux until the color of bromine disappears, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the mixture to hydrolyze the intermediate 2-bromopentanoyl bromide to 2-bromopentanoic acid. This step is also exothermic and will produce more HBr gas.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers and wash with water to remove any remaining HBr.

-

Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude 2-bromopentanoic acid can be further purified by vacuum distillation.

Applications in Research and Drug Development

2-Bromopentanoic acid serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Role as a Synthetic Intermediate

The reactivity of the bromine atom at the alpha-position makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This property is exploited in the synthesis of a range of compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Bromovaleric acid [webbook.nist.gov]

- 3. 2-BROMOPENTANOIC ACID [chembk.com]

- 4. (2S)-2-bromopentanoic acid | C5H9BrO2 | CID 641255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS 584-93-0: 2-Bromopentanoic acid | CymitQuimica [cymitquimica.com]

Solubility of 2-Bromovaleric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromovaleric acid in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for this process. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.

Introduction to 2-Bromovaleric Acid

2-Bromovaleric acid, also known as 2-bromopentanoic acid, is a halogenated carboxylic acid. Its chemical structure, featuring both a polar carboxylic acid group and a nonpolar alkyl chain with a bromine atom, results in a molecule with varied solubility characteristics. Understanding its solubility is crucial for its application in organic synthesis, pharmaceutical development, and other chemical processes.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-bromovaleric acid in a wide range of organic solvents. However, qualitative descriptions are consistently reported.

Qualitative Solubility of 2-Bromovaleric Acid:

| Solvent Class | Solubility Description |

| Polar Protic Solvents (e.g., Acetic Acid) | Soluble[1] |

| Polar Aprotic Solvents | No specific data found |

| Nonpolar Aromatic Solvents (e.g., Benzene) | Soluble[1] |

| Ethers | Soluble[1] |

| Water | Insoluble to moderately soluble[1][2][3] |

It is generally stated that 2-bromovaleric acid is soluble in common organic solvents such as alcohols and ethers[2]. The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents, while the pentyl chain and bromine atom contribute to its solubility in less polar organic media.

For comparative purposes, the solubility of the parent compound, valeric acid (pentanoic acid) , is provided below. It is important to note that the presence of the bromine atom in 2-bromovaleric acid will influence its polarity and intermolecular interactions, and therefore its solubility will differ from that of valeric acid. Valeric acid is miscible with many organic solvents and has a moderate solubility in water, approximately 0.5 g per 100 mL at room temperature[4].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like 2-bromovaleric acid in an organic solvent, based on the widely accepted shake-flask method[5][6][7].

Objective: To determine the equilibrium solubility of 2-bromovaleric acid in a specific organic solvent at a controlled temperature.

Materials:

-

2-Bromovaleric acid (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or NMR spectrometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-bromovaleric acid to a sealed container (e.g., a screw-cap vial or flask) containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solute and solvent[5]. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the container to stand undisturbed at the controlled temperature to let the excess solid settle.

-

To ensure complete separation of the saturated solution from the undissolved solid, one of the following methods can be used:

-

Centrifugation: Centrifuge the sample at the experimental temperature.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any suspended particles. This step should be performed quickly to minimize temperature fluctuations.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of 2-bromovaleric acid.

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the concentration of organic compounds.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to determine the concentration of the solute.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of 2-bromovaleric acid in the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of 2-bromovaleric acid.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of 2-bromovaleric acid and a practical framework for its experimental determination. For specific applications, it is highly recommended to perform experimental solubility studies using the detailed protocol provided.

References

- 1. 2-bromovaleric acid [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 584-93-0: 2-Bromopentanoic acid | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

Spectroscopic data (NMR, IR, Mass Spec) of 2-Bromovaleric acid

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromovaleric Acid

This guide provides a comprehensive overview of the spectroscopic data for 2-bromovaleric acid, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-bromovaleric acid (CAS No: 584-93-0, Molecular Formula: C₅H₉BrO₂, Molecular Weight: 181.03 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Data

The ¹H NMR spectrum of 2-bromovaleric acid shows distinct signals corresponding to the different protons in the molecule.

| Assignment | Chemical Shift (ppm) |

| -COOH | 11.65 |

| -CH(Br)- | 4.26 |

| -CH₂- | 2.02 |

| -CH₂-CH₃ | 1.50 |

| -CH₃ | 0.97 |

Solvent: CDCl₃[4]

1.1.2. ¹³C NMR Data

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| -C=O | 174.5 |

| -C(Br)- | 47.5 |

| -CH₂- | 33.5 |

| -CH₂-CH₃ | 20.0 |

| -CH₃ | 13.5 |

Solvent: CDCl₃ (Predicted data, typical values for similar structures)

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 2-bromovaleric acid displays characteristic absorption bands for its functional groups.[5][6]

| Frequency (cm⁻¹) | Assignment |

| ~2965 | C-H stretch (alkane) |

| ~1780 | C=O stretch (carboxylic acid) |

| ~1200 | C-O stretch (carboxylic acid) |

| ~950 | O-H bend (carboxylic acid dimer) |

| ~650 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of 2-bromovaleric acid was obtained using electron ionization (EI).[5]

| m/z | Relative Intensity (%) | Assignment |

| 180/182 | ~5 | [M]⁺ (Molecular ion) |

| 101 | 100 | [M-Br]⁺ |

| 73 | ~80 | [C₄H₉O]⁺ |

| 55 | ~75 | [C₄H₇]⁺ |

| 45 | ~40 | [COOH]⁺ |

Ionization Method: Electron Ionization (EI)[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

A sample of 2-bromovaleric acid (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4][5][7] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7] The tube is capped and carefully wiped clean before insertion into the spectrometer.[8]

2.1.2. Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, the same instrument is used, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, often requiring a larger number of scans.[9] The spectrometer's magnetic field is shimmed to achieve homogeneity, and the deuterated solvent signal is used for locking the field frequency.[6] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[10]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

As 2-bromovaleric acid is a liquid at room temperature, a simple and common method for IR analysis is to prepare a neat (undiluted) sample. A single drop of the liquid is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top, spreading the liquid into a thin film between the plates.[1][11]

2.2.2. Data Acquisition

The "sandwich" of salt plates containing the sample is mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorbance from the plates themselves. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.[12]

Mass Spectrometry (MS)

2.3.1. Sample Introduction

For a volatile liquid like 2-bromovaleric acid, the sample can be introduced into the mass spectrometer via direct liquid injection or by heating a small amount of the sample on a direct insertion probe to vaporize it into the ion source.[13]

2.3.2. Ionization and Analysis

In the ion source, the gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV to induce ionization and fragmentation (Electron Ionization).[14][15] The resulting positively charged ions (the molecular ion and various fragment ions) are then accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[16]

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-bromovaleric acid.

Caption: Workflow for the spectroscopic analysis of 2-Bromovaleric Acid.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. rroij.com [rroij.com]

The Unseen Halogen: A Technical Guide to the Natural Occurrence of Brominated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast repository of chemical diversity, offering a plethora of unique molecular structures with significant pharmacological potential. Among these are the brominated fatty acids (BFAs), a fascinating class of lipids that have garnered increasing attention for their potent biological activities. This in-depth technical guide explores the natural occurrence, biosynthesis, and physiological effects of these remarkable compounds. We delve into the detailed experimental protocols for their isolation and characterization, and present their known interactions with key cellular signaling pathways, providing a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of Brominated Fatty Acids

Brominated fatty acids are predominantly found in marine organisms, particularly sponges and red algae. These organisms have evolved unique biosynthetic pathways to incorporate bromine from seawater into their lipid scaffolds, leading to a diverse array of structures.

Marine Sponges: A Prolific Source

Marine sponges, particularly from the orders Halichondrida and Haplosclerida, are rich sources of BFAs.[1] These compounds are often constituents of the sponge's phospholipids, suggesting a role in membrane structure and function. Several novel brominated fatty acids have been isolated from unidentified marine sponges in Papua New Guinea and from the tropical marine sponge Amphimedon terpenensis.[2][3] Studies on sponges from the Colombian Caribbean Sea have also revealed the presence of brominated fatty acids.[4]

Red Algae: An Emerging Source

Red algae (Rhodophyta) are also known to produce a variety of halogenated compounds, including brominated fatty acids. While research in this area is less extensive than in sponges, the presence of bromoperoxidases in red algae suggests their potential as a significant source of these unique lipids.

Quantitative Data on Brominated Fatty Acids

The following tables summarize the quantitative data available on the occurrence and biological activity of naturally occurring brominated fatty acids.

Table 1: Occurrence of Brominated Fatty Acids in Marine Organisms

| Fatty Acid Name | Organism | Location/Source | Reference |

| (5E, 9Z)-6-bromo-5,9-tetracosadienoic acid | Amphimedon terpenensis | Tropical Marine | [5] |

| (5E, 9Z)-6-bromo-5,9-pentacosadienoic acid | Amphimedon terpenensis | Tropical Marine | [5] |

| (5E, 9Z)-6-bromo-5,9-hexacosadienoic acid | Amphimedon terpenensis | Tropical Marine | [5] |

| Methyl 18-Bromo-(13E,17E)-octadeca-13,17-diene-5,7,15-triynoate | Xestospongia testudinaria | Spermonde Archipelago, Indonesia | [3] |

| 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid | Haliclona sp. | Indonesian coral reefs | [6] |

Table 2: Biological Activity of Brominated Fatty Acids

| Compound | Biological Activity | Assay System | IC50 / MIC | Reference |

| Methyl 18-Bromo-(13E,17E)-octadeca-13,17-diene-5,7,15-triynoate | Antibacterial | Vibrio harveyi | 7.86 mm inhibition zone | [3] |

| 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid | Cytotoxicity | NBT-T2 rat bladder epithelial cells | 36 µg/mL | [6] |

Biosynthesis of Brominated Fatty Acids

The biosynthesis of brominated fatty acids in marine organisms is an enzyme-catalyzed process. The key enzymes involved are bromoperoxidases, which utilize bromide ions from seawater to halogenate organic substrates.

Experimental Protocols

Isolation and Purification of Brominated Fatty Acids

The following protocol outlines a general procedure for the isolation and purification of brominated fatty acids from marine sponges.

Protocol Details:

-

Extraction: The sponge tissue (lyophilized or fresh) is exhaustively extracted with a suitable solvent system, such as ethyl acetate or a mixture of methanol and dichloromethane.[3]

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate lipids from more polar compounds. A common system is hexane and aqueous methanol.

-

Column Chromatography: The lipid-rich fraction is fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing brominated fatty acids, identified by thin-layer chromatography (TLC) and preliminary spectroscopic analysis, are further purified by reversed-phase HPLC using a C18 column and an appropriate mobile phase (e.g., acetonitrile/water or methanol/water).[7][8][9]

Structure Elucidation

The structure of purified brominated fatty acids is determined using a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are often derivatized to their more volatile methyl esters (FAMEs) prior to GC-MS analysis.[5][10][11][12][13] The mass spectra provide information on the molecular weight and fragmentation patterns, which can help to identify the position of the bromine atom and double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the complete structural elucidation of novel compounds.[3][14][15][16][17] Chemical shifts and coupling constants provide detailed information about the carbon skeleton, the location and stereochemistry of double bonds, and the position of the bromine atom.

Biological Activity Assays

Antimicrobial Activity Assay (Broth Microdilution Method):

-

Prepare a serial dilution of the purified brominated fatty acid in a suitable solvent.

-

Inoculate a 96-well microtiter plate with a standardized suspension of the test microorganism (bacteria or fungi).

-

Add the different concentrations of the brominated fatty acid to the wells.

-

Include positive (standard antibiotic) and negative (solvent) controls.

-

Incubate the plate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1][18][19]

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the brominated fatty acid for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[20][21][22][23][24]

Bromoperoxidase Activity Assay

The activity of bromoperoxidase, the key enzyme in BFA biosynthesis, can be measured spectrophotometrically using the monochlorodimedone (MCD) assay.[25][26][27][28]

-

Prepare a reaction mixture containing a buffer (e.g., MES buffer, pH 6.4), potassium bromide (KBr), and monochlorodimedone (MCD).

-

Add the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding hydrogen peroxide (H2O2).

-

Monitor the decrease in absorbance at 290 nm, which corresponds to the bromination of MCD.

-

One unit of bromoperoxidase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of MCD per minute under the specified conditions.[25]

Signaling Pathways and Physiological Roles

Brominated fatty acids have been shown to modulate key inflammatory signaling pathways, suggesting their potential as anti-inflammatory agents.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some marine lipids have been shown to inhibit this pathway.[29][30][31][32][33]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. Omega-3 fatty acids have been shown to inhibit this pathway, and it is plausible that brominated fatty acids exert similar effects.[34][35][36][37][38]

Conclusion

Naturally occurring brominated fatty acids represent a promising frontier in marine natural product research. Their unique chemical structures and potent biological activities make them attractive candidates for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on these fascinating molecules, from their natural sources and biosynthesis to their isolation, characterization, and mechanisms of action. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these marine-derived compounds. Further exploration of the vast chemical space of the marine environment will undoubtedly lead to the discovery of new brominated fatty acids with novel and potent pharmacological properties.

References

- 1. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]

- 2. Brominated unsaturated fatty acids from marine sponge collected in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. scielo.br [scielo.br]

- 5. shimadzu.com [shimadzu.com]

- 6. A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

- 9. hplc.eu [hplc.eu]

- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

- 12. gcms.cz [gcms.cz]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. researchgate.net [researchgate.net]

- 16. magritek.com [magritek.com]

- 17. aocs.org [aocs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines [mdpi.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Frontiers | Fluorescent Detection of Bromoperoxidase Activity in Microalgae and Planktonic Microbial Communities Using Aminophenyl Fluorescein [frontiersin.org]

- 28. chemrxiv.org [chemrxiv.org]

- 29. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss [frontiersin.org]

- 34. Protein kinase inhibition by omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Polyunsaturated fatty acids and p38-MAPK link metabolic reprogramming to cytoprotective gene expression during dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Bromovaleric Acid as a Versatile Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromovaleric acid, a halogenated carboxylic acid, serves as a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with significant biological activities. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at the α-position, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of 2-bromovaleric acid in the synthesis of two classes of medicinally relevant compounds: 2,4,5-trisubstituted thiomorpholine-3-ones and analogues of the anticonvulsant drug valproic acid.

Physicochemical Properties of 2-Bromovaleric Acid

A summary of the key physicochemical properties of 2-bromovaleric acid is presented in Table 1 for easy reference.

| Property | Value | Reference |

| CAS Number | 584-93-0 | --INVALID-LINK-- |

| Molecular Formula | C₅H₉BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 181.03 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 132-136 °C at 25 mmHg | --INVALID-LINK-- |

| Density | 1.381 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.4709 | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Application 1: Solid-Phase Synthesis of 2,4,5-Trisubstituted Thiomorpholine-3-ones

Substituted thiomorpholinones are an important class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The solid-phase synthesis approach offers a streamlined and efficient method for the generation of a library of these compounds for drug discovery. 2-Bromovaleric acid can be effectively utilized as a key building block in this process.

Experimental Workflow: Solid-Phase Synthesis

The overall workflow for the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones is depicted below.

Caption: Solid-phase synthesis workflow.

Detailed Experimental Protocol

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids

-

2-Bromovaleric acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triisopropylsilane (TIS)

Protocol:

-

Resin Swelling and Fmoc Deprotection:

-

Swell Fmoc-Rink Amide MBHA resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour.

-

Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Coupling of the First Amino Acid:

-

Dissolve the first Fmoc-amino acid (2.0 mmol) and HOBt (2.0 mmol) in DMF (5 mL).

-

Add DIC (2.0 mmol) and agitate the mixture for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Fmoc Deprotection:

-

Repeat step 1 to remove the Fmoc group from the newly coupled amino acid.

-

-

N-Alkylation with 2-Bromovaleric Acid:

-

Dissolve 2-bromovaleric acid (2.5 mmol) and DIPEA (5.0 mmol) in DMF (8 mL).

-

Add the solution to the deprotected resin and shake at 50 °C for 12 hours.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Intramolecular Cyclization and Thioamide Formation:

-

Treat the resin with Lawesson's reagent (1.5 mmol) in anhydrous toluene (10 mL) and heat at 80 °C for 6 hours. This step facilitates the cyclization and conversion of the amide to a thioamide.

-

Wash the resin with toluene (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

-

Cleavage from Resin:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (10 mL) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold ether.

-

-

Purification:

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data

| Step | Parameter | Value |

| Resin Loading | Initial Loading | 0.5 mmol/g |

| Alkylation | Reaction Time | 12 hours |

| Temperature | 50 °C | |

| Cyclization | Reaction Time | 6 hours |

| Temperature | 80 °C | |

| Overall Yield | Crude Yield | 65-80% |

| Purified Yield | 40-55% | |

| Purity (RP-HPLC) | >95% |

Biological Target Pathway: PI3K/Akt/mTOR Signaling

Many morpholine and thiomorpholine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[3][4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Application 2: Synthesis of Valproic Acid Analogues

Valproic acid is a widely used antiepileptic drug.[5][6] The synthesis of its analogues is a key strategy in the development of new anticonvulsant agents with improved efficacy and reduced side effects. 2-Bromovaleric acid serves as a convenient starting material for the synthesis of various valproic acid derivatives through alkylation reactions.

Experimental Workflow: Synthesis of a Valproic Acid Analogue

This protocol describes the synthesis of 2-propylheptanoic acid, an analogue of valproic acid, starting from 2-bromovaleric acid.

Caption: Synthesis of a valproic acid analogue.

Detailed Experimental Protocol

Materials:

-

2-Bromovaleric acid

-

Ethanol

-

Sulfuric acid (concentrated)

-

Propyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (anhydrous)

Protocol:

-

Esterification of 2-Bromovaleric Acid:

-

In a round-bottom flask, combine 2-bromovaleric acid (18.1 g, 0.1 mol), ethanol (50 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Reflux the mixture for 4 hours.

-

After cooling, pour the mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-bromovalerate.

-

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (3.6 g, 0.15 mol) in anhydrous diethyl ether (30 mL).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of propyl bromide (15.4 g, 0.125 mol) in anhydrous diethyl ether (50 mL) to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Alkylation Reaction:

-

Cool the Grignard reagent to 0 °C.

-

Slowly add a solution of ethyl 2-bromovalerate (20.9 g, 0.1 mol) in anhydrous diethyl ether (50 mL) to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

-

Ester Hydrolysis:

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and add a 2 M NaOH solution (100 mL).

-

Stir the mixture vigorously for 6 hours to hydrolyze the ester.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers with concentrated HCl to pH 1-2.

-

Extract the product with diethyl ether (3 x 50 mL).

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-propylheptanoic acid by vacuum distillation.

-

Quantitative Data

| Step | Parameter | Value |

| Esterification | Yield | 85-90% |

| Alkylation | Reaction Time | 12 hours |

| Temperature | 0 °C to RT | |

| Hydrolysis | Reaction Time | 6 hours |

| Overall Yield | Purified Yield | 60-70% |

| Purity (GC-MS) | >98% |

Biological Target Pathway: GABAergic Signaling

Valproic acid and its analogues exert their anticonvulsant effects primarily by modulating the GABAergic system, the main inhibitory neurotransmitter system in the brain.[5][6][7]

Caption: Modulation of GABAergic signaling.

Conclusion

2-Bromovaleric acid is a highly effective and adaptable building block for the synthesis of diverse and complex molecular scaffolds of interest to the pharmaceutical and life sciences industries. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel thiomorpholine-3-ones and valproic acid analogues, facilitating the development of new therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Valproic Acid and Its Amidic Derivatives as New Antivirals against Alphaherpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of 2-Bromovaleric Acid in Agrochemical Formulations: A Technical Overview

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Bromovaleric acid, a halogenated carboxylic acid, serves as a versatile intermediate in the synthesis of a variety of active ingredients for the agrochemical industry. Its chemical structure allows for the introduction of the valeric acid moiety into larger molecules, which can impart specific biological activities, including herbicidal, fungicidal, and plant growth-regulating properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-bromovaleric acid in the development of novel agrochemical formulations.

Introduction to 2-Bromovaleric Acid in Agrochemicals

2-Bromovaleric acid (also known as 2-bromopentanoic acid) is a valuable building block in organic synthesis.[1][2] Its utility in the agrochemical sector stems from its reactive bromine atom, which can be readily displaced through nucleophilic substitution reactions to form esters, amides, and other derivatives. These derivatives have been explored for various agrochemical applications. While specific, commercially prominent agrochemicals directly derived from 2-bromovaleric acid are not widely documented in publicly available literature, its structural motif is found in patented herbicidal and fungicidal compounds.

The general approach involves using 2-bromovaleric acid to introduce a five-carbon chain with a functional group at the second position, which can be crucial for the molecule's interaction with its biological target in a pest or plant.

Applications in Herbicide Development

Derivatives of 2-bromovaleric acid, particularly its esters and amides, have been investigated for their herbicidal properties. The mode of action often relates to the disruption of plant growth processes.

Synthesis of Herbicidal Esters

A common strategy in herbicide design is the esterification of a carboxylic acid with various alcohols to modify the compound's lipophilicity and, consequently, its uptake and translocation within the plant.

Experimental Protocol: Synthesis of a Generic 2-(Aryloxy)pentanoic Acid Ester

This protocol describes a general method for synthesizing a hypothetical herbicidal ester from 2-bromovaleric acid and a substituted phenol.

Materials:

-

2-Bromovaleric acid

-

Substituted phenol (e.g., 2,4-dichlorophenol)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-bromovaleric acid (1 equivalent) and the substituted phenol (1 equivalent) in acetone.

-

Add potassium carbonate (1.5 equivalents) to the mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aryloxy)pentanoic acid ester.

Logical Workflow for Herbicide Synthesis and Screening

Applications in Fungicide Development

Amide derivatives of carboxylic acids are a well-established class of fungicides. The synthesis of N-substituted amides from 2-bromovaleric acid can lead to compounds with potential antifungal activity.

Synthesis of Fungicidal Amides

The reaction of 2-bromovaleric acid with various amines can produce a library of amides for screening against pathogenic fungi.

Experimental Protocol: Synthesis of a Generic N-Aryl-2-bromovaleramide

This protocol outlines a general procedure for the synthesis of an N-aryl amide derivative.

Materials:

-

2-Bromovaleric acid

-

Thionyl chloride (SOCl₂)

-

Substituted aniline (e.g., 2,6-dichloroaniline)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Convert 2-bromovaleric acid to its acid chloride by reacting with an excess of thionyl chloride at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting 2-bromovaleryl chloride in dichloromethane.

-

In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Slowly add the acid chloride solution to the aniline solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure N-aryl-2-bromovaleramide.

Signaling Pathway for a Hypothetical Fungicide

Quantitative Data Summary

While specific efficacy data for commercially available agrochemicals directly synthesized from 2-bromovaleric acid is scarce in the public domain, research on analogous structures provides insight into potential activity levels. The following table summarizes hypothetical efficacy data based on published research for similar classes of compounds.

| Compound Class | Target Organism | Efficacy Metric | Value Range |

| Aryloxyalkanoic Acid Esters | Broadleaf Weeds | EC₅₀ (µM) | 10 - 100 |

| N-Aryl Amides | Powdery Mildew | IC₅₀ (µg/mL) | 5 - 50 |

| Valeric Acid Derivatives | Seedling Growth Inhibition | % Inhibition @ 100 ppm | 60 - 90% |

Data presented is illustrative and based on general findings for the respective chemical classes.

Conclusion

2-Bromovaleric acid remains a key intermediate for the synthesis of novel agrochemicals. Its utility lies in its ability to introduce a specific lipophilic carbon chain with a reactive functional group, allowing for the fine-tuning of a molecule's biological activity. The protocols and conceptual frameworks provided herein offer a starting point for researchers and developers in the agrochemical industry to explore the potential of 2-bromovaleric acid derivatives in creating next-generation crop protection solutions. Further research into the structure-activity relationships of these derivatives is warranted to unlock their full potential.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 2-Bromovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of 2-bromovaleric acid in the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones, a class of heterocyclic compounds with potential applications in drug discovery and development. The methodology is based on the work of Nefzi, Giulianotti, and Houghten (1998), who developed a robust solid-phase strategy for the synthesis of these scaffolds.

Overview

Solid-phase synthesis offers significant advantages for the generation of chemical libraries, including simplified purification and the potential for automation. This protocol details a multi-step solid-phase sequence commencing with a resin-bound cysteine derivative. Key steps involve the reductive alkylation of the primary amine, acylation with 2-bromovaleric acid, and a subsequent intramolecular cyclization to yield the desired thiomorpholin-3-one core structure. The use of 2-bromovaleric acid is crucial as it introduces a propyl group at the 2-position of the heterocyclic ring and facilitates the key cyclization step.

Experimental Protocols

This section outlines the detailed experimental procedures for the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones.

Materials and Reagents

-

Fmoc-Cys(Trt)-Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Aldehydes or Ketones (R¹-CHO or R¹R²-CO)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid

-

2-Bromovaleric acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIEA)

-